molecular formula C14H15N3O B4462431 N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-N-(4-methoxyphenyl)amine

N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-N-(4-methoxyphenyl)amine

Cat. No.: B4462431
M. Wt: 241.29 g/mol
InChI Key: DZTRWURGVDMWQQ-UHFFFAOYSA-N
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Description

“N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-N-(4-methoxyphenyl)amine” is a synthetic organic compound that belongs to the class of heterocyclic amines. Compounds of this nature often exhibit a range of biological activities and are of interest in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-18-12-7-5-11(6-8-12)16-14-15-9-10-3-2-4-13(10)17-14/h5-9H,2-4H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTRWURGVDMWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC=C3CCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-N-(4-methoxyphenyl)amine” typically involves the formation of the cyclopenta[d]pyrimidine ring followed by the introduction of the methoxyphenylamine group. Common synthetic routes may include:

    Cyclization Reactions: Formation of the cyclopenta[d]pyrimidine core through cyclization of appropriate precursors under acidic or basic conditions.

    Amination Reactions: Introduction of the methoxyphenylamine group via nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including considerations for yield, purity, and cost-effectiveness. This might involve:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-N-(4-methoxyphenyl)amine” may undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives under oxidative conditions.

    Reduction: Reduction of functional groups to form reduced analogs.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogenating agents or organometallic reagents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

“N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-N-(4-methoxyphenyl)amine” may have applications in various fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biological studies.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of “N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-N-(4-methoxyphenyl)amine” would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-N-phenylamine
  • N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-N-(4-hydroxyphenyl)amine

Uniqueness

“N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-N-(4-methoxyphenyl)amine” may exhibit unique properties due to the presence of the methoxy group, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-N-(4-methoxyphenyl)amine
Reactant of Route 2
Reactant of Route 2
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-N-(4-methoxyphenyl)amine

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